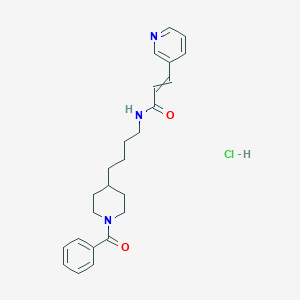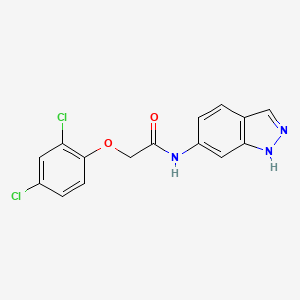
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a hydroxy group, and a methylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate typically involves multiple steps. One common method starts with the chlorination of a phenol derivative, followed by the introduction of the methylcyclopropyl group through a cyclopropanation reaction. The final step involves the esterification of the amino group with ethyl acetate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and methylcyclopropyl groups contribute to its overall hydrophobicity, affecting its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
Ethyl 2-((4-chloro-2-hydroxyphenyl)amino)acetate: Lacks the methylcyclopropyl group, resulting in different chemical properties.
Ethyl 2-((4-chloro-5-(1-methylcyclopropyl)phenyl)amino)acetate: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.
Ethyl 2-((4-chloro-2-hydroxy-5-phenyl)amino)acetate: Lacks the methylcyclopropyl group, resulting in different steric and electronic effects.
Uniqueness
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate is unique due to the presence of both the hydroxy and methylcyclopropyl groups, which confer specific chemical and biological properties. These groups influence its reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H18ClNO3 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
ethyl 2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetate |
InChI |
InChI=1S/C14H18ClNO3/c1-3-19-13(18)8-16-11-6-9(14(2)4-5-14)10(15)7-12(11)17/h6-7,16-17H,3-5,8H2,1-2H3 |
InChIキー |
RYLYOBSDBJPEJV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=C(C=C(C(=C1)C2(CC2)C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14096997.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14097004.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097005.png)
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B14097013.png)
![1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097018.png)

![1-{[3-(3,4-dichlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14097042.png)
![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14097050.png)

![N-[1-[(3aS,6S)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14097062.png)

![1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097092.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14097095.png)
![6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14097096.png)
